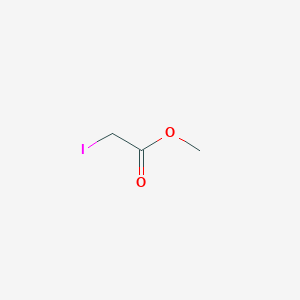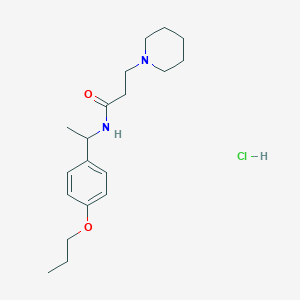
2-yodoacetato de metilo
Descripción general
Descripción
Methyl iodoacetate is a chemical compound that is widely used in scientific research for its unique properties. It is a colorless liquid with a strong odor and is highly reactive. Methyl iodoacetate is primarily used as a reagent in organic synthesis and is also used in the study of biochemical and physiological processes.
Aplicaciones Científicas De Investigación
Síntesis Química
“2-yodoacetato de metilo” se utiliza a menudo en la síntesis química . Su átomo de yodo puede ser reemplazado por otros grupos en una reacción, lo que lo convierte en un reactivo versátil en la síntesis de varios compuestos orgánicos .
Ciencia de Materiales
En el campo de la ciencia de los materiales, “this compound” se puede utilizar en la preparación de ciertos materiales . Sus propiedades pueden influir en las características del material resultante .
Cromatografía
“this compound” se puede utilizar en cromatografía, un método utilizado para separar mezclas . Puede servir como estándar o reactivo en ciertos tipos de análisis cromatográficos .
Química Analítica
En química analítica, “this compound” se puede utilizar como reactivo en varios métodos analíticos . Puede reaccionar con ciertas sustancias para producir señales detectables, lo que ayuda en la identificación y cuantificación de estas sustancias .
Investigación en Ciencias de la Vida
“this compound” se puede utilizar en la investigación en ciencias de la vida . Por ejemplo, se puede utilizar en estudios que involucran la metilación del ADN
Safety and Hazards
Direcciones Futuras
While specific future directions for Methyl iodoacetate were not found in the search results, it’s known that iodoacetate and its derivatives have been used in various research fields . For example, they have been used to study the importance of cysteine residues in catalytic reactions of enzymes and in transport processes of brain cells .
Análisis Bioquímico
Biochemical Properties
Methyl iodoacetate is known to interact with various enzymes and proteins. It is an irreversible inhibitor of all cysteine peptidases . The mechanism of inhibition occurs from alkylation of the catalytic cysteine residue . This interaction with enzymes and proteins plays a crucial role in biochemical reactions.
Cellular Effects
Methyl iodoacetate exhibits differential effects on various types of cells. For instance, it has been found to exhibit higher toxicity in cancer cells, whereas it is non-toxic or marginally toxic to non-cancerous cells . It significantly inhibits glycolysis as reflected by GAPDH activity inhibition . Its influence on cell function extends to impact on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of action of Methyl iodoacetate is primarily through its interaction with cysteine residues in proteins. It acts as an alkylating agent, modifying the cysteine residues and thereby altering the function of the proteins . This can lead to changes in gene expression and enzyme activation or inhibition .
Temporal Effects in Laboratory Settings
The effects of Methyl iodoacetate over time in laboratory settings have been observed in various studies. It has been found that the radiomodifying effects of Methyl iodoacetate are concentration-dependent in both cancerous and non-cancerous cells
Metabolic Pathways
Methyl iodoacetate plays a significant role in the glycolytic pathway. It inhibits the glycolytic enzyme GAPDH, thereby affecting the metabolic flux . This interaction with GAPDH diverts the carbon flow appropriately, indicating its crucial role in metabolic pathways .
Subcellular Localization
The subcellular localization of Methyl iodoacetate is not explicitly known. Its target, the enzyme GAPDH, is known to be predominantly cytosolic . Therefore, it can be inferred that Methyl iodoacetate might also be primarily located in the cytosol to exert its effects on GAPDH.
Propiedades
IUPAC Name |
methyl 2-iodoacetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H5IO2/c1-6-3(5)2-4/h2H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YDGMIJCIBXSCQR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CI | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H5IO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30423925 | |
| Record name | Methyl iodoacetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30423925 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
199.97 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
5199-50-8 | |
| Record name | Methyl iodoacetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30423925 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Methyl Iodoacetate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: Why is methyl iodoacetate used in the synthesis of 4-methylcatechol dimethylacetate, a precursor to the fragrance Calone 1951®?
A: Methyl iodoacetate plays a crucial role in enhancing the yield of 4-methylcatechol dimethylacetate when added to the Williamson reaction between 4-methylcatechol and methyl bromoacetate [, ]. This improvement stems from the in-situ generation of methyl iodoacetate, a more reactive alkylating agent compared to methyl bromoacetate, through a reaction with potassium iodide [, ]. This modification leads to a significant increase in the yield of 4-methylcatechol dimethylacetate, ultimately improving the efficiency of Calone 1951® synthesis [, ].
Q2: How does methyl iodoacetate affect the thermal coagulation of serum proteins?
A: Research indicates that methyl iodoacetate, alongside other sulfhydryl reagents like iodoacetamide, accelerates the rate of thermal coagulation in serum proteins, ultimately leading to faster formation of a solid gel []. This effect is attributed to the interaction of methyl iodoacetate with sulfhydryl groups present in the proteins, influencing the nature of the coagulum formed [].
Q3: Beyond fragrance synthesis, are there other applications of methyl iodoacetate in organic chemistry?
A: Yes, methyl iodoacetate is a versatile reagent in organic synthesis. For instance, it plays a key role in the synthesis of complex molecules like preclavulone A, a potential intermediate in the biosynthesis of clavulones []. In this synthesis, methyl iodoacetate is crucial for forming a specific chiral building block, highlighting its utility in constructing intricate molecular architectures with controlled stereochemistry [].
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.









![methyl (1'R,2'R,3'aR,6'aS)-2'-[tert-butyl(dimethyl)silyl]oxy-5,5-dimethylspiro[1,3-dioxane-2,5'-2,3,3a,4,6,6a-hexahydro-1H-pentalene]-1'-carboxylate](/img/structure/B52402.png)

![(NE)-N-[4-(3,4-dichlorophenyl)-3,4-dihydro-2H-naphthalen-1-ylidene]hydroxylamine](/img/structure/B52406.png)


![2-Methylpyrazolo[1,5-a]pyrimidine-6-carboxylic acid](/img/structure/B52412.png)
![[3'aS-(3'aalpha,4'alpha,6'aalpha)]-Hexahydro-5,5-dimethyl-5'-oxo-spiro[1,3-dioxane-2,2'(1'H)-pentalene]-4'-carbo](/img/structure/B52414.png)
